2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Overview
Description
2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, methoxy, and acetyl groups.
Mechanism of Action
Target of Action
The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity and thus reducing the production of prostaglandins .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway . By inhibiting Prostaglandin G/H synthase 1, it could reduce the production of prostaglandins, leading to downstream effects such as a decrease in inflammation .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential to reduce inflammation by inhibiting prostaglandin production . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate typically involves multiple steps, starting with the base indole structure. The process may include:
Indole Derivative Formation: : The indole core is synthesized or obtained from commercially available sources.
Chlorobenzoylation: : The indole derivative undergoes chlorobenzoylation to introduce the 4-chlorobenzoyl group.
Methoxylation: : Introduction of the methoxy group at the 5-position of the indole ring.
Methylation: : Methylation at the 2-position of the indole ring.
Esterification: : The final step involves esterification with 2,3-dihydroxypropyl acetate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be monitored closely to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can occur at the hydroxyl groups, potentially forming ketones or carboxylic acids.
Reduction: : Reduction reactions might target the carbonyl groups, leading to the formation of alcohols.
Substitution: : Substitution reactions can occur at the aromatic ring, especially at the chloro position.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Substitution reactions may use nucleophiles like hydroxide (OH⁻) or amines.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory or analgesic drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: : A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Ibuprofen: : Another NSAID, though structurally different, it shares some therapeutic uses.
Diclofenac: : Similar to indomethacin, used for pain relief and inflammation.
Uniqueness
2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse applications across multiple fields.
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO6/c1-13-18(10-21(27)30-12-16(26)11-25)19-9-17(29-2)7-8-20(19)24(13)22(28)14-3-5-15(23)6-4-14/h3-9,16,25-26H,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVIECLQBNZXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992558 | |
Record name | 2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71848-87-8 | |
Record name | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-,2,3-dihydroxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071848878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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